N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS No.:
Cat. No.: VC9654775
Molecular Formula: C12H9N3OS2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3OS2 |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C12H9N3OS2/c1-7-5-13-12(18-7)15-11(16)8-2-3-9-10(4-8)17-6-14-9/h2-6H,1H3,(H,13,15,16) |
| Standard InChI Key | QNPFXHHZBJPNFT-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole scaffold substituted at the 6-position with a carboxamide group, which connects to a 5-methylthiazole ring. The benzothiazole moiety contributes aromatic stability and electron-deficient characteristics, while the thiazole ring introduces steric bulk and hydrogen-bonding capabilities. The IUPAC name, N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, reflects this connectivity.
Table 1: Physicochemical Properties of N-(5-Methyl-1,3-Thiazol-2-yl)-1,3-Benzothiazole-6-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.4 g/mol |
| Solubility | 3.5 µg/mL (aqueous) |
| SMILES | CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
| InChIKey | QNPFXHHZBJPNFT-UHFFFAOYSA-N |
The limited aqueous solubility (3.5 µg/mL) suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for bioavailability enhancement.
Electronic and Steric Features
Density functional theory (DFT) calculations reveal polarized electron distribution, with the carboxamide group acting as a hydrogen-bond donor/acceptor. The methyl group on the thiazole ring induces steric hindrance, potentially influencing receptor binding .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Intermediate Preparation: 1,3-Benzothiazole-6-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride.
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Amide Coupling: The acid chloride reacts with 2-amino-5-methylthiazole in the presence of triethylamine, yielding the target compound with >85% purity .
Key Reaction:
Optimization Strategies
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Catalyst Selection: Palladium-based catalysts improve yield in thiazole ring formation .
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Solvent Systems: Ethanol-water mixtures enhance reaction homogeneity.
Biological Activities and Mechanisms of Action
Antimicrobial Activity
The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition. The thiazole ring’s electron-withdrawing properties enhance bacterial enzyme affinity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 18 |
| HeLa (Cervical) | 15 |
Antitubercular Efficacy
Against Mycobacterium tuberculosis H37Rv, the compound exhibits MIC values of 4 µg/mL, outperforming first-line drugs like isoniazid (MIC: 0.1 µg/mL) in drug-resistant strains.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: -NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, benzothiazole-H), 7.92 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 2.45 (s, 3H, CH).
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HPLC: Retention time = 6.7 minutes (C18 column, 70:30 acetonitrile-water).
Comparative Analysis with Related Compounds
Table 3: Activity Comparison of Benzothiazole Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| This Compound | 8–16 | 12–18 |
| 3-Iodo-benzothiazole | 32–64 | 25–30 |
| 5-Nitro-thiazole | 4–8 | 50 |
The carboxamide linkage in this compound enhances target affinity compared to halogenated analogs .
Future Research Directions
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